molecular formula C11H16N4 B11899493 5-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pentan-1-amine

5-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pentan-1-amine

Cat. No.: B11899493
M. Wt: 204.27 g/mol
InChI Key: UBTPDQFKRWHRJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pentan-1-amine is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pentan-1-amine typically involves the formation of the triazole ring followed by its fusion with the pyridine ring. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates the transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . This method is catalyst-free, additive-free, and eco-friendly, resulting in high yields and broad substrate scope.

Industrial Production Methods

Industrial production of this compound may involve a one-pot synthesis approach, which is efficient and operationally simple. This method uses 2-hydrazinopyridine and substituted aromatic aldehydes at room temperature, providing facile access to the desired triazolopyridine derivatives . The process is functional group tolerant and atom-economic, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pentan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve solvents like dimethylformamide (DMF) and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

5-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pentan-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pentan-1-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain kinases, such as c-Met and VEGFR-2, by binding to their active sites and preventing their activity . This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pentan-1-amine is unique due to its specific structural features that allow it to interact with a wide range of biological targets

Properties

Molecular Formula

C11H16N4

Molecular Weight

204.27 g/mol

IUPAC Name

5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentan-1-amine

InChI

InChI=1S/C11H16N4/c12-8-4-1-2-6-10-13-14-11-7-3-5-9-15(10)11/h3,5,7,9H,1-2,4,6,8,12H2

InChI Key

UBTPDQFKRWHRJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCCCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.